molecular formula C19H17N7O2S B13364858 5-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1-benzyl-1H-1,2,3-triazole-4-carboxamide

5-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B13364858
M. Wt: 407.5 g/mol
InChI Key: YIJZCTGFQQPTER-UHFFFAOYSA-N
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Description

5-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1-benzyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a benzimidazole, triazole, and carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1-benzyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of Benzimidazole Derivative: The starting material, 1H-benzimidazole, is reacted with a thiolating agent to introduce the thio group.

    Acetylation: The thio-benzimidazole derivative is then acetylated using acetyl chloride or acetic anhydride.

    Triazole Formation: The acetylated product undergoes a cycloaddition reaction with an azide to form the triazole ring.

    Carboxamide Formation: Finally, the triazole derivative is reacted with a benzylamine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1-benzyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C19H17N7O2S

Molecular Weight

407.5 g/mol

IUPAC Name

5-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-1-benzyltriazole-4-carboxamide

InChI

InChI=1S/C19H17N7O2S/c20-17(28)16-18(26(25-24-16)10-12-6-2-1-3-7-12)23-15(27)11-29-19-21-13-8-4-5-9-14(13)22-19/h1-9H,10-11H2,(H2,20,28)(H,21,22)(H,23,27)

InChI Key

YIJZCTGFQQPTER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)N)NC(=O)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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